Cas no 2228654-80-4 (1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine)

1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine
- 2228654-80-4
- EN300-1996259
- 1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine
-
- インチ: 1S/C10H13ClN2/c1-7(12)10(5-6-10)8-3-2-4-9(11)13-8/h2-4,7H,5-6,12H2,1H3
- InChIKey: DCLGEOCETGTDCH-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(C2(C(C)N)CC2)=N1
計算された属性
- 精确分子量: 196.0767261g/mol
- 同位素质量: 196.0767261g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 38.9Ų
1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996259-10g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 10g |
$6266.0 | 2023-09-16 | ||
Enamine | EN300-1996259-2.5g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 2.5g |
$2856.0 | 2023-09-16 | ||
Enamine | EN300-1996259-0.5g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 0.5g |
$1399.0 | 2023-09-16 | ||
Enamine | EN300-1996259-5.0g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 5g |
$4226.0 | 2023-05-31 | ||
Enamine | EN300-1996259-0.05g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 0.05g |
$1224.0 | 2023-09-16 | ||
Enamine | EN300-1996259-5g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 5g |
$4226.0 | 2023-09-16 | ||
Enamine | EN300-1996259-1g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 1g |
$1458.0 | 2023-09-16 | ||
Enamine | EN300-1996259-10.0g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 10g |
$6266.0 | 2023-05-31 | ||
Enamine | EN300-1996259-0.1g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 0.1g |
$1283.0 | 2023-09-16 | ||
Enamine | EN300-1996259-0.25g |
1-[1-(6-chloropyridin-2-yl)cyclopropyl]ethan-1-amine |
2228654-80-4 | 0.25g |
$1341.0 | 2023-09-16 |
1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228654-80-4 and Product Name: 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine
The compound with the CAS number 2228654-80-4 and the product name 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a chloropyridine moiety and a cyclopropyl group makes it a particularly intriguing candidate for further exploration.
Structurally, the compound consists of a cyclopropyl backbone linked to an amine group, which is further substituted with a 6-chloropyridin-2-yl moiety. This arrangement imparts specific electronic and steric properties that are highly relevant for interactions with biological targets. The chloropyridine segment is known for its ability to modulate enzyme activity and receptor binding, making it a valuable scaffold in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. The 6-chloropyridin-2-yl group in this compound is particularly noteworthy, as it has been shown to exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways. This has led to its investigation as a potential lead compound in the development of anti-inflammatory drugs.
The cyclopropylethan-1-amine portion of the molecule contributes to its unique pharmacophore, providing steric constraints that can enhance binding affinity and selectivity. This structural feature is particularly important in drug design, where optimizing interactions with biological targets is crucial for achieving therapeutic efficacy. The combination of these elements makes this compound a promising candidate for further pharmacological investigation.
Recent studies have highlighted the importance of chloropyridine derivatives in medicinal chemistry. These compounds have been explored for their potential in treating a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The specific substitution pattern in 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine suggests that it may possess unique mechanisms of action compared to other chloropyridine-based molecules.
One of the most exciting aspects of this compound is its potential application in the development of targeted therapies. By modulating specific biological pathways, it may be possible to develop drugs that are more effective and have fewer side effects than traditional treatments. The cyclopropyl group, in particular, has been shown to enhance binding interactions with certain enzymes, making it an attractive feature for drug design.
Furthermore, the compound's structure suggests that it may be amenable to modifications that could improve its pharmacokinetic properties. This is an important consideration in drug development, as poor absorption, distribution, metabolism, or excretion (ADME) profiles can limit the effectiveness of even the most promising therapeutic agents. By optimizing these properties, researchers may be able to develop drugs that are more effective and better tolerated by patients.
The synthesis of 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine represents a significant achievement in synthetic chemistry. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. This level of synthetic complexity underscores the compound's potential value and highlights the expertise required to produce such molecules on an industrial scale.
In conclusion, the compound with CAS No. 2228654-80-4 and the product name 1-1-(6-chloropyridin-2-yl)cyclopropylethan-1-amine is a promising candidate for further pharmacological investigation. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents with potential applications in treating various diseases. As research continues to uncover new biological targets and mechanisms of action, compounds like this one are likely to play an increasingly important role in modern medicine.
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